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molecular formula C9H13NO2S B8406507 5-(2-Dimethylaminoethylthio)-2-furancarboxaldehyde

5-(2-Dimethylaminoethylthio)-2-furancarboxaldehyde

Cat. No. B8406507
M. Wt: 199.27 g/mol
InChI Key: KPGVKGLOSZPCQV-UHFFFAOYSA-N
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Patent
US05750530

Procedure details

2-Dimethylaminoethanethiol hydrochloride was suspended in dry DMSO and sodium hydride was added. The reaction mixture was left stirring for 40 minutes before 5-nitro-2-furancarboxaldehyde was added. The reaction mixture was allowed to stir for 30 minutes at room temperature, to give the title compound. This is the starting aldehyde used in the synthesis of compound 5253.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][SH:6].[H-].[Na+].[N+]([C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1)([O-])=O>CS(C)=O>[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][S:6][C:13]1[O:17][C:16]([CH:18]=[O:19])=[CH:15][CH:14]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCS)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CCSC1=CC=C(O1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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